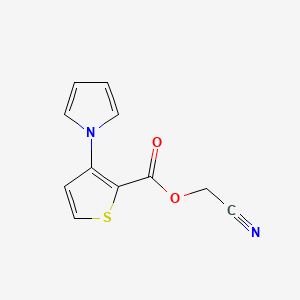

cyanomethyl 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyanomethyl 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate is an organic compound that features a unique combination of functional groups, including a cyanomethyl group, a pyrrole ring, and a thiophene carboxylate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cyanomethyl 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate typically involves the reaction of cyanomethyl thiophene-2-carboxylate with pyrrole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to promote the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: Cyanomethyl 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

Substitution: The pyrrole and thiophene rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Applications

Anticoagulant Properties

One of the most notable applications of cyanomethyl 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate is its use as an anticoagulant. Research indicates that compounds with similar structures exhibit potent inhibition of activated blood coagulation factor X, making them effective in treating conditions such as cerebral infarction, myocardial infarction, and deep venous thrombosis . The compound can be formulated into pharmaceutical compositions for therapeutic use against thrombotic diseases, providing a preventive and therapeutic agent for various cardiovascular conditions .

Potential in Cancer Therapy

Emerging studies suggest that derivatives of thiophene compounds may have anticancer properties. The unique structural features of this compound could lead to the development of novel chemotherapeutic agents. The interaction of thiophene derivatives with biological targets involved in cancer progression is an area of ongoing research .

Materials Science Applications

Corrosion Inhibition

Thiophene derivatives, including this compound, have been investigated for their effectiveness as corrosion inhibitors in metal protection. Studies have shown that these compounds can significantly reduce corrosion rates in acidic environments, making them valuable in industrial applications where metal integrity is critical .

Synthesis and Chemical Reactions

Reactivity and Synthetic Pathways

this compound can serve as a versatile intermediate in organic synthesis. Its reactivity allows it to participate in various coupling reactions, which are essential for constructing complex organic molecules . The compound's ability to undergo regioselective reactions enhances its utility in synthesizing other bioactive molecules.

Case Studies

Mecanismo De Acción

The mechanism of action of cyanomethyl 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, influencing its biological effects.

Comparación Con Compuestos Similares

Cyanomethyl 4-(1H-pyrrol-1-yl)benzoate: Similar structure but with a benzoate moiety instead of thiophene.

3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid: Lacks the cyanomethyl group.

Methyl 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate: Methyl ester instead of cyanomethyl.

Uniqueness: Cyanomethyl 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate is unique due to the presence of both cyanomethyl and thiophene carboxylate groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various research applications.

Actividad Biológica

Cyanomethyl 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of inflammatory diseases and as a Janus kinase (JAK) inhibitor. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity of this compound.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of the JAK family of non-receptor tyrosine kinases. The JAK/STAT signaling pathway plays a crucial role in mediating various cellular processes, including inflammation, immune response, and hematopoiesis. Dysregulation of this pathway is implicated in several diseases, including asthma and chronic obstructive pulmonary disease (COPD) .

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that JAK inhibitors can reduce cytokine production and alleviate symptoms associated with inflammatory diseases . This compound's ability to inhibit JAK enzymes suggests it may effectively modulate inflammatory responses.

Study on JAK Inhibition

A recent study focused on the therapeutic potential of various JAK inhibitors, including derivatives similar to this compound. The findings demonstrated that these compounds effectively reduced inflammation in animal models of asthma and other respiratory conditions . The study highlighted the importance of structure-activity relationships in optimizing the efficacy of these compounds.

Corrosion Inhibition Research

While not directly related to biological activity, an investigation into the use of thiophene derivatives as corrosion inhibitors revealed insights into their chemical stability and reactivity. This research underscores the versatility of thiophene-containing compounds in various applications, potentially informing future studies on their biological roles .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

cyanomethyl 3-pyrrol-1-ylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2S/c12-4-7-15-11(14)10-9(3-8-16-10)13-5-1-2-6-13/h1-3,5-6,8H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNYYBLMTDSJDGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(SC=C2)C(=O)OCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.